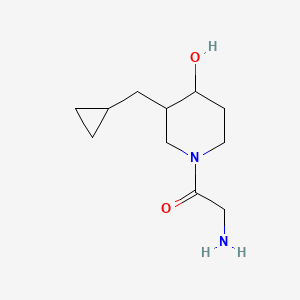

2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-amino-1-[3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c12-6-11(15)13-4-3-10(14)9(7-13)5-8-1-2-8/h8-10,14H,1-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQMJZQPESQJUSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CN(CCC2O)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically starts from a suitably substituted piperidine intermediate, often a 4-hydroxypiperidine derivative, which is then functionalized at the nitrogen and carbon centers to install the cyclopropylmethyl and ethanone substituents.

Key Synthetic Steps

Formation of 4-Hydroxypiperidine Core

- The 4-hydroxypiperidine ring is commonly prepared via epoxidation of 4-methylenepiperidine using meta-chloroperoxybenzoic acid (mCPBA), which forms an epoxide intermediate.

- This epoxide is then subjected to nucleophilic ring opening by appropriate nucleophiles, such as phenols or amines, to yield 4-hydroxypiperidine derivatives.

Introduction of the Cyclopropylmethyl Group

- The cyclopropylmethyl substituent at the 3-position of the piperidine ring is introduced through alkylation or reductive amination.

- For example, reductive amination using sodium cyanoborohydride (NaCNBH3) with cyclopropylmethyl aldehyde or bromide derivatives can selectively install the cyclopropylmethyl group on the nitrogen or carbon center of the piperidine ring.

- Alternative methods include palladium-catalyzed cross-coupling reactions using cyclopropyl-containing boronic acid derivatives under inert atmosphere and elevated temperatures (e.g., 80–100 °C).

Formation of the Aminoethanone Side Chain

- The ethanone moiety linked via an amino group (forming an amide or carbamate linkage) is introduced by coupling the free amine of the piperidine intermediate with suitable acylating agents.

- Common acylating agents include acyl chlorides, acid anhydrides, or isocyanates such as trimethylsilylisocyanate, chlorosulphonylisocyanate, or sodium isocyanate.

- Coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are frequently used to facilitate amide bond formation under mild conditions.

- The reaction conditions vary depending on the acyl derivative but generally occur at ambient temperature in solvents like dichloromethane, pyridine, or acetonitrile.

Detailed Reaction Conditions and Examples

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Epoxidation of 4-methylenepiperidine | mCPBA in dichloromethane, 0 °C to room temperature | Forms epoxide intermediate for ring opening |

| Epoxide ring opening | Phenols or amines, nucleophilic substitution, room temperature | Yields 4-hydroxypiperidine derivatives |

| Alkylation / Reductive amination | Cyclopropylmethyl bromide or aldehyde, NaCNBH3, solvent (e.g., THF or DMF), room temperature | Installs cyclopropylmethyl group at piperidine |

| Amide coupling | Acyl chloride or isocyanate, EDC/HOBt, base (triethylamine or pyridine), solvent (dichloromethane or acetonitrile), ambient temperature | Forms aminoethanone linkage |

| Alternative isocyanate reactions | Trimethylsilylisocyanate or chlorosulphonylisocyanate, solvents like toluene or DMF, reflux or ambient temperature | Alternative routes to urea or thiourea derivatives |

Representative Synthetic Sequence (Based on Literature)

- Epoxidation: 4-Methylenepiperidine is oxidized using mCPBA to form the epoxide intermediate.

- Ring Opening: The epoxide is opened by nucleophilic attack of a hydroxyl-containing nucleophile to yield 4-hydroxypiperidine.

- Substitution: The 3-position is functionalized with a cyclopropylmethyl group via reductive amination using cyclopropylmethyl aldehyde and NaCNBH3.

- Coupling: The free amine on the piperidine ring is coupled with an acylating agent (e.g., acetyl chloride or isocyanate derivative) using EDC/HOBt in dichloromethane to form the final 2-aminoethanone side chain.

- Deprotection: If protecting groups (e.g., Boc) were used during synthesis, they are removed under acidic conditions (e.g., trifluoroacetic acid) to yield the final compound.

Research Findings and Optimization

- The choice of coupling reagents and solvents significantly affects yield and purity. EDC/HOBt coupling in dichloromethane or acetonitrile provides good yields (~60–80%) under mild conditions.

- Reductive amination with NaCNBH3 is preferred for selective installation of the cyclopropylmethyl group with minimal side reactions.

- Use of palladium-catalyzed cross-coupling with cyclopropyl boronic acids offers an alternative, especially for complex derivatives, with reaction times around 1.5–4 hours at 80–100 °C under inert atmosphere.

- Purification is commonly achieved by column chromatography using gradients of ethyl acetate and hexane or by preparative HPLC for high purity.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Epoxidation | mCPBA, CH2Cl2, 0 °C to RT | 85–90 | Formation of epoxide intermediate |

| Epoxide Ring Opening | Phenols/amines, nucleophilic substitution | 70–80 | Formation of 4-hydroxypiperidine |

| Reductive Amination | Cyclopropylmethyl aldehyde, NaCNBH3, THF | 65–75 | Installation of cyclopropylmethyl group |

| Amide Coupling | Acyl chloride/isocyanate, EDC/HOBt, DCM | 60–80 | Formation of aminoethanone linkage |

| Deprotection (if applicable) | TFA, room temperature | >90 | Removal of Boc or other protecting groups |

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups to the piperidine ring.

Scientific Research Applications

2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be studied for its interactions with biological macromolecules.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. Pathways involved may include signal transduction, neurotransmission, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Amino Ethanone Backbones

- 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B): Structure: Substituted aryl group (4-bromo-2,5-dimethoxyphenyl) instead of a piperidine ring. Activity: Identified as a psychoactive substance with pyrolysis products studied for forensic analysis . Key Differences: The aryl substitution in bk-2C-B likely enhances serotonin receptor affinity (common in hallucinogens), whereas the piperidine and cyclopropylmethyl groups in the target compound may improve metabolic stability and selectivity for other targets (e.g., viral proteases) .

- Derivative 6 (K22 analog): Structure: Contains a 4-hydroxypiperidine moiety linked to a bromophenyl group and a benzamide.

Piperidine-Based Analogues

- (S)-2-Amino-1-[3-(benzyl-ethyl-amino)-piperidin-1-yl]-propan-1-one: Structure: Piperidine ring with benzyl-ethyl-amino and propanone substituents. Activity: Not explicitly stated, but similar compounds are explored for CNS modulation due to amine and aromatic interactions . Key Differences: The target compound’s cyclopropylmethyl and hydroxyl groups may enhance solubility and reduce off-target interactions compared to bulkier benzyl-ethyl-amino substituents .

Physicochemical and Pharmacokinetic Properties

Research Findings and Gaps

- Structural Insights : The 4-hydroxypiperidine group is a recurring motif in antiviral compounds (e.g., K22), suggesting the target compound may interact with viral entry or replication mechanisms .

- Psychoactive Potential: Amino ethanones with aryl substitutions (e.g., bk-2C-B) are linked to serotonin receptor modulation, but the target compound’s piperidine core may redirect activity toward dopaminergic or sigma receptors .

- Data Limitations: No direct pharmacological or crystallographic data for the target compound exists in the provided evidence. Computational modeling or in vitro assays are needed to validate hypotheses.

Biological Activity

2-Amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one, also known by its CAS number 2097950-02-0, is a compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H22N2O2

- Molecular Weight : 226.32 g/mol

- Structure : The compound features a piperidine ring with a hydroxyl group and an amino group, contributing to its biological activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Neuroprotective Effects : Studies suggest that derivatives of piperidine compounds can offer neuroprotective benefits, potentially through modulation of neurotransmitter systems.

- Antidepressant Activity : Some piperidine derivatives have shown promise in preclinical models for their antidepressant effects, possibly by influencing serotonin and norepinephrine pathways.

- Antinociceptive Properties : There is evidence indicating that similar compounds can reduce pain responses in animal models, suggesting potential applications in pain management.

The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with various receptors and enzymes in the central nervous system (CNS).

Potential Mechanisms:

- Receptor Modulation : The compound may act as a modulator at neurotransmitter receptors, such as serotonin or dopamine receptors.

- Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters in the synaptic cleft.

Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that compounds similar to this compound exhibited significant neuroprotective effects in models of oxidative stress-induced neuronal injury. The compound was shown to reduce cell death and promote neuronal survival through antioxidant mechanisms.

Study 2: Antidepressant Activity

Another research effort focused on the antidepressant-like effects of this compound in rodent models. Results indicated that administration led to increased locomotion and reduced immobility in forced swim tests, suggesting potential antidepressant properties.

Study 3: Analgesic Properties

In an analgesic study, the compound demonstrated significant pain relief in models of acute and chronic pain. The results indicated that it could be a candidate for further development as a pain management agent.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Neuroprotection | Reduced oxidative stress-induced cell death | [Research Journal] |

| Antidepressant | Increased locomotion; reduced immobility | [Behavioral Studies] |

| Analgesic | Significant pain relief in animal models | [Pain Management Research] |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-amino-1-(3-(cyclopropylmethyl)-4-hydroxypiperidin-1-yl)ethan-1-one, and how do reaction conditions influence yield and purity?

- Methodology : A common approach involves condensation of 4-hydroxy-1-piperidinyl derivatives with cyclopropane-containing precursors under acid catalysis. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and reaction time (6–12 hours). For example, similar piperidine derivatives require refluxing with dimethylformamide and acid catalysts to achieve >70% yield . Optimization studies using Design of Experiments (DoE) are advised to identify critical factors (e.g., molar ratios, catalyst loading) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Use a combination of NMR (¹H, ¹³C, DEPT-135), FT-IR (to confirm carbonyl and hydroxyl groups), and mass spectrometry (HRMS for molecular formula verification). For stereochemical analysis, X-ray crystallography or NOESY experiments are recommended. For example, 3-amino-1-(4-fluoropiperidin-1-yl)propan-1-one was structurally validated via PubChem-deposited InChI and spectral data .

Q. What safety protocols should be followed during synthesis and handling?

- Methodology : Adhere to GHS guidelines for acute toxicity (Category 4 for oral/dermal/inhalation risks). Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, immediately rinse with water and remove contaminated clothing . For waste disposal, neutralize acidic byproducts before incineration.

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve contradictions in reported yields for similar piperidine derivatives?

- Methodology : Perform statistical modeling (e.g., response surface methodology) to analyze interactions between variables like temperature, solvent polarity, and catalyst type. For instance, flow chemistry techniques improved reproducibility and yield in diazomethane synthesis by enabling precise control of reaction parameters . Contradictions often arise from incomplete purification or unaccounted side reactions; use HPLC or GC-MS to monitor intermediates .

Q. What computational strategies are effective for predicting the compound’s biological activity?

- Methodology : Combine density functional theory (DFT) for electronic structure analysis with molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes/receptors. For fluorescent derivatives, TD-DFT calculations accurately predicted photophysical properties, validated via experimental UV-Vis and fluorescence spectra .

Q. How can researchers design in vitro assays to evaluate the compound’s interaction with biological targets?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. For enzyme inhibition assays, employ kinetic analysis (e.g., Michaelis-Menten plots) with positive controls. Piperidine analogs showed activity in cellular signaling pathways via ERK phosphorylation assays . Include cytotoxicity screening (MTT assay) to establish therapeutic indices .

Q. What strategies mitigate impurities during large-scale synthesis?

- Methodology : Implement continuous flow chemistry to minimize side reactions and improve scalability. For example, automated synthesis of polycationic dye-fixatives reduced impurities by 30% compared to batch methods . Use preparative HPLC for final purification and LC-MS to track impurity profiles (e.g., EP-grade specifications for pharmaceutical intermediates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.